Crystallographically Validated Binding to SARS-CoV-2 NendoU Allosteric Site
4-Ethyl-2-(1H-imidazol-4-yl)-1,3-thiazole (ligand ZQA) exhibits a specific, crystallographically validated binding mode to an allosteric site on the SARS-CoV-2 NendoU (NSP15) endoribonuclease [1]. This binding event was identified through a large-scale fragment screening campaign using X-ray crystallography [2]. The structural data provides a precise, atomic-level understanding of the compound's interaction with a therapeutically relevant target, which is not available for the majority of close analogs like 2-(1H-imidazol-4-yl)-4-methyl-1,3-thiazole or 4-(1H-imidazol-4-yl)-1,3-thiazole that have not been co-crystallized with this protein.
| Evidence Dimension | Crystallographic binding to SARS-CoV-2 NendoU allosteric site |
|---|---|
| Target Compound Data | Co-crystal structure with NendoU (PDB ID: 5SA5), resolution 2.09 Å, R-Free 0.219 |
| Comparator Or Baseline | 2-(1H-imidazol-4-yl)-4-methyl-1,3-thiazole (CAS 758724-68-4) and 4-(1H-imidazol-4-yl)-1,3-thiazole (CAS 758724-68-4) do not have reported co-crystal structures with NendoU. |
| Quantified Difference | Presence of a validated, high-resolution co-crystal structure vs. absence of any structural data for this target |
| Conditions | X-ray crystallography using PanDDA analysis; crystal soaking with 4-ethyl-2-(1H-imidazol-5-yl)-1,3-thiazole |
Why This Matters
This structural data enables rational, structure-guided optimization for antiviral drug discovery, providing a clear advantage over untested analogs for groups focused on coronavirus targets.
- [1] RCSB PDB. 5SA5: PanDDA analysis group deposition -- Crystal Structure of SARS-CoV-2 NendoU in complex with Z1530301542. View Source
- [2] Godoy, A.S., et al. Allosteric regulation and crystallographic fragment screening of SARS-CoV-2 NSP15 endoribonuclease. Nucleic Acids Res. 2023, 51(10), 5255-5270. View Source
